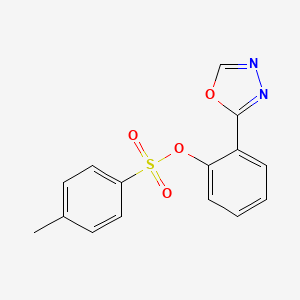

2-(1,3,4-噁二唑-2-基)苯基-4-甲基苯磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C15H12N2O4S . It has a molecular weight of 316.33 . This compound is part of the oxadiazole family, which is known for its wide range of biological activities .

Synthesis Analysis

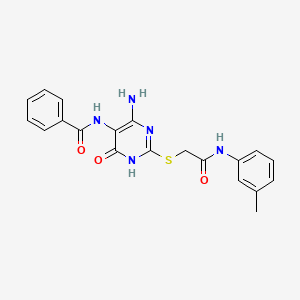

The synthesis of oxadiazole compounds involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . In one study, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .Molecular Structure Analysis

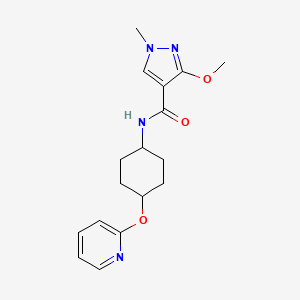

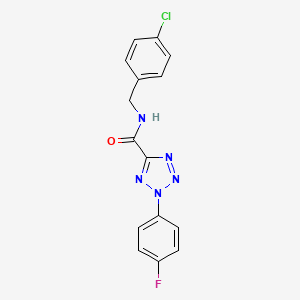

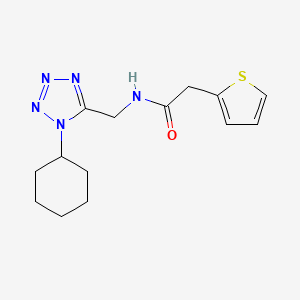

The molecular structure of “2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate” includes a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxadiazole compounds include cyclization, nucleophilic alkylation, and the formation of Schiff’s bases . The reaction is monitored by thin layer chromatography in a toluene–acetone solvent system .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate” include a molecular weight of 316.33 . Further details about its melting point, boiling point, and density are not available in the retrieved sources.科学研究应用

- Research Findings :

- Research Findings :

- Research Implications :

- Research Insights :

- Research Observations :

- Research Context :

Anticancer Activity

EGFR Inhibition

Antiviral Properties

Anti-Inflammatory Potential

Antibacterial and Antifungal Activity

Other Pharmacological Properties

作用机制

Target of Action

Compounds with a similar oxadiazole structure have been reported to exhibit promising anticancer activity . They are known to inhibit the Epidermal Growth Factor Receptor (EGFR) enzyme , which plays a critical role in cell cycle regulation and is a validated target for most anticancer drugs .

Mode of Action

Oxadiazole derivatives are known to interact with their targets through hydrogen bonding . The nitrogen and oxygen atoms in the oxadiazole ring act as hydrogen bond acceptors, contributing to the binding affinity of these compounds .

Biochemical Pathways

Inhibition of egfr can lead to disruption of several downstream signaling pathways involved in cell proliferation, survival, and differentiation .

Result of Action

Inhibition of egfr by similar compounds has been associated with substantial anticancer efficacy .

未来方向

The oxadiazole family of compounds, including “2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate”, has shown promising results in various fields, particularly in medicinal chemistry . Future research could focus on exploring the potential of these compounds in different therapeutic applications, as well as improving their synthesis methods .

属性

IUPAC Name |

[2-(1,3,4-oxadiazol-2-yl)phenyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c1-11-6-8-12(9-7-11)22(18,19)21-14-5-3-2-4-13(14)15-17-16-10-20-15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOOGPFIIVUEPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=NN=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2811479.png)

![(4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2811485.png)

![1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine](/img/structure/B2811490.png)

![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] (E)-3-quinolin-8-ylprop-2-enoate](/img/structure/B2811491.png)

![3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2811499.png)